molecular formula C7H4F3NO3 B13009326 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide

Katalognummer: B13009326
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: ZPYVIYQMDDJNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, characterized by a pyran ring with various substituents. The presence of a trifluoromethyl group and a carboxamide group in its structure makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction yields 4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can be further processed to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and carboxamide groups can participate in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the carboxamide group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H4F3NO3

Molekulargewicht

207.11 g/mol

IUPAC-Name

4-oxo-6-(trifluoromethyl)pyran-2-carboxamide

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(14-5)6(11)13/h1-2H,(H2,11,13)

InChI-Schlüssel

ZPYVIYQMDDJNPV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=CC1=O)C(F)(F)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.